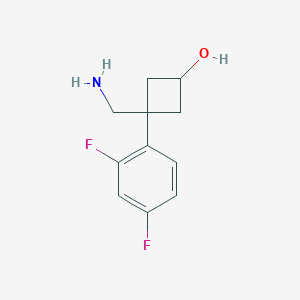

3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol

CAS No.:

Cat. No.: VC18216932

Molecular Formula: C11H13F2NO

Molecular Weight: 213.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F2NO |

|---|---|

| Molecular Weight | 213.22 g/mol |

| IUPAC Name | 3-(aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol |

| Standard InChI | InChI=1S/C11H13F2NO/c12-7-1-2-9(10(13)3-7)11(6-14)4-8(15)5-11/h1-3,8,15H,4-6,14H2 |

| Standard InChI Key | FYAAZIHFCPAAIH-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC1(CN)C2=C(C=C(C=C2)F)F)O |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol consists of a cyclobutane ring substituted at the 3-position with both an aminomethyl group (-CH2NH2) and a 2,4-difluorophenyl aromatic system. The hydroxyl group at the 1-position introduces polarity, while the fluorine atoms on the phenyl ring enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Table 1: Comparative Molecular Properties of Cyclobutanol Derivatives

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route for 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol is documented, analogous compounds suggest potential strategies:

-

Cyclobutane Ring Formation: [2+2] Photocycloaddition or strain-driven cyclization could generate the cyclobutane core, as seen in the synthesis of 1-(aminomethyl)-3,3-difluoro-cyclobutanol hydrochloride .

-

Substituent Introduction: Electrophilic aromatic substitution or palladium-catalyzed coupling might install the 2,4-difluorophenyl group, while reductive amination could add the aminomethyl moiety .

Analytical Characterization

Hypothetical characterization data, extrapolated from related compounds, includes:

-

NMR Spectroscopy:

-

Mass Spectrometry: A molecular ion peak at m/z 238.23 (M+) with fragmentation patterns reflecting loss of -NH2 and -OH groups .

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility is expected to follow trends observed in structurally similar molecules:

-

Aqueous Solubility: Moderate solubility (~0.3 mg/mL) due to polar -OH and -NH2 groups, comparable to 1-(aminomethyl)-3,3-difluoro-cyclobutanol hydrochloride (0.275 mg/mL) .

-

LogP (Octanol-Water): Estimated at 1.65–2.39, aligning with values for 3-(Aminomethyl)-3-(3,5-dichloropyridin-4-yl)cyclobutan-1-ol (LogP 1.65) and (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate (LogP 2.39) .

Stability and Reactivity

-

Thermal Stability: Likely stable up to 150°C, as cyclobutanol derivatives generally decompose above this threshold .

-

Hydrolytic Sensitivity: The aminomethyl group may undergo hydrolysis under acidic conditions, necessitating inert storage environments .

Comparative Analysis with Related Compounds

Substituent Effects on Bioactivity

Replacing the 3,5-dichloropyridin-4-yl group in with 2,4-difluorophenyl likely alters electronic and steric profiles:

-

Electron-Withdrawing Effects: Fluorine atoms increase aryl ring electronegativity, potentially enhancing binding to electron-rich biological targets .

-

Steric Accessibility: The smaller fluorine atoms (vs. chlorine) may reduce steric hindrance, improving pharmacokinetic properties .

Synthetic Complexity

Introducing a difluorophenyl group may require specialized fluorination techniques, such as Balz-Schiemann or direct C-H fluorination, increasing synthesis costs compared to chlorinated analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume